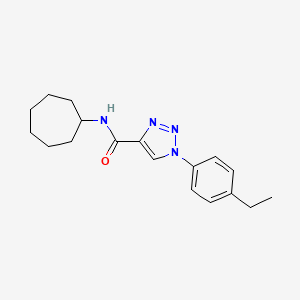![molecular formula C17H17N5O B6492088 1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1326939-69-8](/img/structure/B6492088.png)
1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide, also known as EPTMC, is a novel heterocyclic compound that has been the subject of much scientific research in recent years. It has been studied for its potential applications in various fields, including medical research, drug discovery, and biochemistry.
Applications De Recherche Scientifique
1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory, anti-cancer, and anti-fungal properties, making it a promising candidate for drug discovery. In addition, it has been studied for its potential use in the treatment of Alzheimer’s disease, as well as its potential to act as a neuroprotective agent.
Mécanisme D'action
1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. By inhibiting this enzyme, this compound has been found to reduce inflammation and pain. In addition, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In terms of biochemical effects, it has been found to inhibit the activity of cyclooxygenase-2 and reduce inflammation. In terms of physiological effects, it has been found to reduce pain and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be used in a variety of experiments. In addition, its anti-inflammatory and anti-cancer properties make it a promising candidate for drug discovery. However, it is important to note that its effects in animal models may not be applicable to humans, and further research is needed to determine its efficacy in humans.
Orientations Futures
There are a number of potential future directions for 1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide. One potential direction is to further investigate its potential anti-cancer and anti-inflammatory properties. In addition, further research is needed to determine its efficacy in humans, as well as its potential to act as a neuroprotective agent. Additionally, further research is needed to explore its potential use in the treatment of Alzheimer’s disease. Finally, further research is needed to determine its potential interactions with other drugs and its potential side effects.
Méthodes De Synthèse
1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide can be synthesized through a multi-step reaction sequence. The first step involves the condensation of 4-ethylphenol with pyridine-4-carboxaldehyde in the presence of sodium ethoxide, followed by the addition of ethyl chloroformate. This is then followed by the reaction of the resulting intermediate with hydrazine hydrate in the presence of sodium hydroxide. Finally, the product is isolated from the reaction mixture and purified by liquid chromatography.
Propriétés
IUPAC Name |
1-(4-ethylphenyl)-N-(pyridin-4-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-2-13-3-5-15(6-4-13)22-12-16(20-21-22)17(23)19-11-14-7-9-18-10-8-14/h3-10,12H,2,11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPLKJDDMQEYEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492026.png)
![1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492031.png)
![N-[(3-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492043.png)
![N-[(4-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492044.png)
![N-(3-acetylphenyl)-2-({5-[(4-chlorophenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B6492054.png)
![N-[(3-chloro-4-fluorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492060.png)
![1-(4-ethylphenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492061.png)
![1-(4-ethylphenyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492066.png)
![3,6-bis(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B6492071.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492074.png)
![N-[2-(4-chlorophenyl)ethyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492082.png)
![2-(3,4-dimethylphenyl)-5-[3-oxo-3-(piperidin-1-yl)propyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6492083.png)
![2-(3,4-dimethylphenyl)-5-[3-oxo-3-(thiomorpholin-4-yl)propyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6492100.png)